2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
CAS No.: 626228-70-4
Cat. No.: VC21484544
Molecular Formula: C23H25F3N4OS
Molecular Weight: 462.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626228-70-4 |
|---|---|
| Molecular Formula | C23H25F3N4OS |
| Molecular Weight | 462.5g/mol |
| IUPAC Name | 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H25F3N4OS/c1-30(2)16-11-9-15(10-12-16)28-20(31)14-32-22-18(13-27)21(23(24,25)26)17-7-5-3-4-6-8-19(17)29-22/h9-12H,3-8,14H2,1-2H3,(H,28,31) |
| Standard InChI Key | DFWIEYMLVUARBW-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCCCC3)C(=C2C#N)C(F)(F)F |
Introduction
Chemical Identity and Properties
Structural Identification and Nomenclature
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide is a sophisticated organic compound with multiple functional groups and a heterocyclic core structure. The compound is registered with CAS number 626228-70-4, serving as its unique identifier in chemical databases and literature. This complex molecule belongs to a class of heterocyclic compounds featuring a fused ring system, specifically a hexahydrocycloocta[b]pyridine core, which serves as the structural foundation for its potential biological activities. The systematic IUPAC nomenclature accurately describes the arrangement of atoms and functional groups within the molecule, enabling precise identification among related compounds with similar structural features.
The compound contains several key structural elements that contribute to its chemical properties and potential biological interactions. The hexahydrocycloocta[b]pyridine core provides a rigid scaffold, while the cyano and trifluoromethyl groups likely influence its electronic properties and lipophilicity. The sulfanyl linkage connects this core to an acetamide group that terminates with a 4-(dimethylamino)phenyl moiety, potentially contributing to hydrogen bonding capabilities and intermolecular interactions in biological systems. These structural features collectively determine the compound's chemical behavior, physical properties, and potential biological activities.
Physical and Chemical Properties
The compound 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide possesses distinct physical and chemical properties that are crucial for understanding its behavior in various research settings. With a precise molecular formula of C23H25F3N4OS, this compound has a molecular weight of 462.53 g/mol, placing it in the mid-range of molecular sizes typically explored in medicinal chemistry research . The presence of multiple heteroatoms including nitrogen, oxygen, sulfur, and fluorine contributes to its complex electronic profile and potential for diverse intermolecular interactions. The compound's structure contains both hydrophobic regions, primarily from the hexahydrocycloocta portion, and hydrophilic functional groups, creating an interesting balance of lipophilicity and hydrophilicity that may influence its solubility and membrane permeability characteristics.
The detailed chemical identifiers for this compound provide standardized ways to reference and search for this molecule across different chemical databases and literature sources. These identifiers, presented in Table 1, are essential tools for researchers working with this compound.
Table 1: Chemical Identifiers of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Synthesis and Preparation
Synthetic Approaches
The synthesis of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide typically involves a sophisticated multi-step process that requires careful planning and execution. The central challenge lies in constructing the hexahydrocycloocta[b]pyridine core structure, which serves as the foundation for subsequent modifications. The synthesis pathway likely begins with the preparation of this core through cyclization reactions, potentially involving ring-closing metathesis or other annulation methodologies. Once the core structure is established, subsequent steps would focus on introducing the cyano and trifluoromethyl functional groups at their respective positions, requiring regioselective reaction conditions and possibly transition metal-catalyzed methodologies.
The attachment of the sulfanyl-acetamide moiety represents another critical synthetic step, likely achieved through nucleophilic substitution reactions. The final coupling with the 4-(dimethylamino)phenyl component would typically be accomplished through amide bond formation chemistry, utilizing activated carboxylic acid derivatives or coupling reagents such as carbodiimides or HATU. Each synthetic step presents unique challenges regarding regioselectivity, stereochemistry, and functional group compatibility, necessitating careful optimization of reaction conditions, purification protocols, and analytical methods to ensure the integrity and purity of the final compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume